Hexafluoroacetone
Hexafluoroacetone
Hexafluoroacetone is a colorless, toxic, and highly reactive gas. At ambient temperatures, it is likely to generate a considerable amount of vapor. It is an irritant to skin, eyes and mucous membranes and is toxic by ingestion, skin absorption, and inhalation. When heated to high temperatures it emits toxic fluoride fumes. Prolonged exposure of the container to fire or intense heat may cause it to violently rupture and rocket. It is used in the production of other chemicals.
Hexafluoroacetone is a ketone that is acetone in which all the methyl hydrogens are replaced by fluoro groups. It is a ketone and a perfluorinated compound.
Hexafluoroacetone is a ketone that is acetone in which all the methyl hydrogens are replaced by fluoro groups. It is a ketone and a perfluorinated compound.
Brand Name:
Vulcanchem
CAS No.:
10057-27-9
VCID:
VC0161531
InChI:
InChI=1S/C3F6O/c4-2(5,6)1(10)3(7,8)9
SMILES:
C(=O)(C(F)(F)F)C(F)(F)F
Molecular Formula:
C3H6F6O4
Molecular Weight:
220.07
Hexafluoroacetone
CAS No.: 10057-27-9
Cat. No.: VC0161531
Molecular Formula: C3H6F6O4
Molecular Weight: 220.07
* For research use only. Not for human or veterinary use.
Specification
| Description | Hexafluoroacetone is a colorless, toxic, and highly reactive gas. At ambient temperatures, it is likely to generate a considerable amount of vapor. It is an irritant to skin, eyes and mucous membranes and is toxic by ingestion, skin absorption, and inhalation. When heated to high temperatures it emits toxic fluoride fumes. Prolonged exposure of the container to fire or intense heat may cause it to violently rupture and rocket. It is used in the production of other chemicals. Hexafluoroacetone is a ketone that is acetone in which all the methyl hydrogens are replaced by fluoro groups. It is a ketone and a perfluorinated compound. |
|---|---|
| CAS No. | 10057-27-9 |
| Molecular Formula | C3H6F6O4 |
| Molecular Weight | 220.07 |
| IUPAC Name | 1,1,1,3,3,3-hexafluoropropan-2-one |
| Standard InChI | InChI=1S/C3F6O/c4-2(5,6)1(10)3(7,8)9 |
| SMILES | C(=O)(C(F)(F)F)C(F)(F)F |
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